5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol
Description
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-13-7-6-9(8-12(13)17)14-15-10-4-2-3-5-11(10)16-14/h2-8,17H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPZXDLGNKRETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the methoxy group. One common method involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
The benzimidazole derivatives, including 5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol, have been identified as promising antioxidants. Research indicates that compounds with benzimidazole scaffolds demonstrate substantial antioxidant properties, which are crucial in mitigating oxidative stress associated with chronic diseases such as cancer and neurodegenerative disorders. For instance, a study highlighted that certain benzimidazole derivatives exhibited high antioxidant activity, suggesting their potential use in developing therapeutic agents against oxidative stress-related conditions .
1.2 Anticancer Properties
Benzimidazole derivatives are also recognized for their anticancer activities. The compound has been studied for its effects on various cancer cell lines. A notable study demonstrated that benzimidazole derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to this compound have shown effectiveness against MCF7 (breast cancer) and HL60 (leukemia) cell lines .
1.3 Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have garnered attention in recent years. Research has shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents. A comprehensive review indicated that specific benzimidazole derivatives demonstrated effective antibacterial and antifungal activities .
Synthesis and Characterization
2.1 Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have led to more efficient routes with higher yields and reduced reaction times. For example, a study reported the use of ZnO nanoparticles as catalysts in the synthesis of benzimidazole derivatives, which improved yields significantly while minimizing environmental impact .
2.2 Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to analyze the synthesized this compound .
Material Science Applications
3.1 Organic Electronics
Recent studies have explored the use of benzimidazole derivatives in organic electronics due to their electronic properties. Compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and exhibit suitable charge transport properties makes them valuable materials in this field .
Mechanism of Action
The mechanism of action of 5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The methoxy group may also contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Insights :
- Electron-donating vs. withdrawing groups: Methoxy and diethylamino groups (e.g., in 30a) enhance solubility but may reduce potency in certain contexts (e.g., neuroprotection) . In contrast, electron-withdrawing groups like nitro or halogens (e.g., 3,5-dichloro in compound 22) improve target binding and potency .
Key Insights :
- Antimicrobial activity: Diethylamino and nitro substituents (e.g., 30a, 30b) enhance efficacy against Gram-positive bacteria, likely due to improved membrane penetration .
- Neuroprotection : Halogenated derivatives (e.g., 3,5-dichloro) show superior potency in mGluR5 inhibition compared to methoxy-containing analogs, where methoxy reduces activity .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Insights :
- Solubility: Diethylamino groups (30a) improve aqueous solubility, whereas sulfonamide and halogenated derivatives exhibit lower solubility due to hydrophobic substituents .
- LogP : Methoxy and hydroxyl groups reduce lipophilicity compared to halogenated analogs, impacting blood-brain barrier penetration .
Biological Activity
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyphenol is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various studies and data.
Chemical Structure
The compound features a benzimidazole core, which is known for its diverse biological properties. The presence of the methoxy group at the 2-position of the phenol ring enhances its pharmacological profile.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives, including 5-(1H-benzimidazol-2-yl)-2-methoxyphenol. Research indicates that compounds with benzimidazole moieties exhibit significant activity against various bacterial strains.
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest potential interactions with essential bacterial proteins such as FtsZ and (p)ppGpp synthetases, which are crucial for bacterial growth and survival .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Escherichia coli | 3.9 µg/mL |
| Candida albicans | 3.9 µg/mL |
| Mycobacterium smegmatis | 3.9 µg/mL |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been extensively studied. Compounds similar to 5-(1H-benzimidazol-2-yl)-2-methoxyphenol have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Cell Lines Tested : Studies have reported cytotoxic effects against ME-180 (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. The inhibition of cell proliferation was linked to apoptosis induction and cell cycle arrest at specific phases .
| Cell Line | IC50 Value |
|---|---|
| ME-180 | 12 µM |
| A549 | 15 µM |
| HT-29 | 10 µM |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated several benzimidazole derivatives, including the target compound, against a panel of microbial strains. The results indicated that compounds with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of benzimidazole derivatives on cancer cell lines. The study revealed that the presence of electron-donating groups like methoxy significantly increased cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .
Q & A
Q. What role does the methoxy group play in stabilizing excited-state proton transfer (ESPT) in this compound?
- Methodological Answer : The methoxy group at the 2-position stabilizes keto-enol tautomerism during ESPT, as shown by femtosecond transient absorption spectroscopy. Methoxy derivatives exhibit a 20% longer fluorescence lifetime compared to hydroxyl analogs . Solvatochromic shifts in ethanol vs. hexane confirm solvent-dependent tautomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
